2,6-Diisocyanatotoluene
Overview
Description
Preparation Methods
2,6-Diisocyanatotoluene is synthesized through the phosgenation of 2,6-diaminotoluene. The process involves the reaction of 2,6-diaminotoluene with phosgene (COCl₂) under controlled conditions to produce this compound . Industrial production typically involves the use of a solvent such as chlorobenzene, and the reaction is carried out at elevated temperatures and pressures to ensure complete conversion .
Chemical Reactions Analysis
2,6-Diisocyanatotoluene undergoes several types of chemical reactions, primarily involving its isocyanate groups. These reactions include:
Addition Reactions: The isocyanate groups react with compounds containing active hydrogen atoms, such as alcohols, amines, and water, to form urethanes, ureas, and carbamic acids, respectively.
Polymerization: It can undergo polymerization reactions to form polyurethanes, which are widely used in the production of foams, elastomers, and coatings.
Hydrolysis: In the presence of water, this compound hydrolyzes to form carbon dioxide and the corresponding amine.
Scientific Research Applications
2,6-Diisocyanatotoluene has several scientific research applications, including:
Polyurethane Production: It is a key raw material in the production of polyurethane foams, elastomers, and coatings.
Material Science: Used in the development of advanced materials with specific mechanical and chemical properties.
Biomedical Research: Investigated for its potential use in drug delivery systems and medical devices due to its ability to form biocompatible polymers.
Industrial Applications: Employed in the manufacture of adhesives, sealants, and insulating materials.
Mechanism of Action
The primary mechanism of action of 2,6-Diisocyanatotoluene involves its reactivity with compounds containing active hydrogen atoms. The isocyanate groups react with hydroxyl, amino, and carboxyl groups to form stable urethane, urea, and carbamate linkages . This reactivity is exploited in the production of polyurethanes, where the compound acts as a cross-linking agent, providing the desired mechanical and chemical properties to the final product .
Comparison with Similar Compounds
2,6-Diisocyanatotoluene is often compared with other diisocyanates, such as:
2,4-Diisocyanatotoluene: Another isomer of toluene diisocyanate, which is more reactive at the 4-position compared to the 2-position in this compound.
Methylene diphenyl diisocyanate (MDI): A widely used diisocyanate with different reactivity and applications, primarily in the production of rigid polyurethane foams.
Hexamethylene diisocyanate (HDI): Known for its use in the production of aliphatic polyurethanes, which are valued for their UV stability and weather resistance.
This compound is unique due to its symmetrical structure, which provides consistent reactivity and makes it suitable for specific applications in polyurethane production .
Properties
IUPAC Name |
1,3-diisocyanato-2-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c1-7-8(10-5-12)3-2-4-9(7)11-6-13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUELTTOHQODFPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N=C=O)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
Record name | TOLUENE-2,6-DIISOCYANATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID2026157 | |
Record name | Toluene-2,6-diisocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2026157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Toluene-2,6-diisocyanate is a liquid. Used in the manufacture of polyurethane foams, elastomers, and coatings; crosslinking agent for nylon 6. (EPA, 1998), Liquid, Colorless to pale-yellow liquid with a sharp, acrid odor; [ACGIH], Colorless to pale-yellow solid or liquid with a pungent odor. | |
Record name | TOLUENE-2,6-DIISOCYANATE | |
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Record name | Benzene, 1,3-diisocyanato-2-methyl- | |
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Record name | 2,6-TOLUENE-DIISOCYANATE (TDI) | |
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Boiling Point |
264 to 271 °F at 18 mmHg (EPA, 1998), BP: 129-133 °C at 18 mm Hg, Specific gravity: 1.22 at 25 °C; BP: 250 °C; FP: 11.3-13.5 °C /80% 2,4:20% 2,6/, 264-271 °F | |
Record name | TOLUENE-2,6-DIISOCYANATE | |
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Record name | 2,6-TOLUENE DIISOCYANATE | |
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Record name | 2,6-TOLUENE-DIISOCYANATE (TDI) | |
Source | Occupational Safety and Health Administration (OSHA) | |
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Flash Point |
270 °F for a 80% 2,4:20% 2,6 TDI mixture (EPA, 1998) | |
Record name | TOLUENE-2,6-DIISOCYANATE | |
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Solubility |
Reaction (NTP, 1992), Decomposes in water, Soluble in acetone, benzene | |
Record name | TOLUENE-2,6-DIISOCYANATE | |
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URL | https://cameochemicals.noaa.gov/chemical/5219 | |
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Record name | 2,6-TOLUENE DIISOCYANATE | |
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Density |
1.22 at 77 °F for a 80% 2,4:20% 2,6 TDI mixture (EPA, 1998) - Denser than water; will sink, 1.22, 1.2244 at 68 °F | |
Record name | TOLUENE-2,6-DIISOCYANATE | |
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Record name | 2,6-TOLUENE DIISOCYANATE | |
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Record name | 2,6-TOLUENE-DIISOCYANATE (TDI) | |
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Vapor Density |
6 | |
Record name | 2,6-TOLUENE-DIISOCYANATE (TDI) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/735 | |
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Vapor Pressure |
0.5 mmHg at 77 °F for a 80% 2,4:20% 2,6 TDI mixture (EPA, 1998), 0.02 [mmHg], VP: 0.5 mm Hg at 25 °C /80% 2,4:20% 2,6/, 2.09X10-2 mm Hg at 25 °C, 0.5 mmHg at 77 °F for 80% 2,4:20%; 2,6 TDI mixture | |
Record name | TOLUENE-2,6-DIISOCYANATE | |
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Record name | 2,6-TOLUENE DIISOCYANATE | |
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Record name | 2,6-TOLUENE-DIISOCYANATE (TDI) | |
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URL | https://www.osha.gov/chemicaldata/735 | |
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Impurities |
Commercial toluene diisocyanate typically contains 20% 2,6-toluene diisocyanate. | |
Record name | 2,6-TOLUENE DIISOCYANATE | |
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Color/Form |
Colorless to yellow liquid ... turns pale yellow on exposure to air | |
CAS No. |
91-08-7, 9019-85-6 | |
Record name | TOLUENE-2,6-DIISOCYANATE | |
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Record name | Toluene 2,6-diisocyanate | |
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Record name | 2,6-Toluene diisocyanate | |
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Record name | 2,6-Toluenediisocyanate | |
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Record name | Benzene, 1,3-diisocyanato-2-methyl- | |
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Record name | 2-methyl-m-phenylene diisocyanate | |
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Record name | 1,3-diisocyanato-2-methylbenzene | |
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Record name | TOLUENE 2,6-DIISOCYANATE | |
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Record name | 2,6-TOLUENE DIISOCYANATE | |
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Record name | 2,6-TOLUENE-DIISOCYANATE (TDI) | |
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Melting Point |
68 to 72 °F for a 80% 2,4:20% 2,6 TDI mixture (EPA, 1998), 18.3 °C, 68-72 °F | |
Record name | TOLUENE-2,6-DIISOCYANATE | |
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Record name | 2,6-TOLUENE-DIISOCYANATE (TDI) | |
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URL | https://www.osha.gov/chemicaldata/735 | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.